3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is a heterocyclic compound that features a fused thieno-thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno derivative with a sulfonamide under acidic or basic conditions to form the desired thiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and applications.
(S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide: This derivative has a chloro and methoxypropyl group, which can enhance its biological activity and specificity.
Uniqueness
3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with metals sets it apart from other similar compounds.
Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thieno[2,3-e]thiazin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,4,7-8H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIKQKCKNDGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CS2)S(=O)(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.